molecular formula C18H24ClNO2 B14555992 N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride CAS No. 62232-41-1

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride

Cat. No.: B14555992
CAS No.: 62232-41-1
M. Wt: 321.8 g/mol
InChI Key: ROWDJVNXLHJOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride is an organic compound with the molecular formula C18H24ClNO It is a hydrochloride salt form of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine, which is characterized by the presence of phenoxy groups attached to a pentanamine backbone

Properties

CAS No.

62232-41-1

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19-14-8-3-9-15-20-17-12-6-7-13-18(17)21-16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H

InChI Key

ROWDJVNXLHJOKH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCOC1=CC=CC=C1OC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-phenoxyphenol with an appropriate alkyl halide to form 2-phenoxyphenoxyalkane.

    Amination: The intermediate is then subjected to amination using N-methylamine to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenoxy ketones, while reduction can produce corresponding amines.

Scientific Research Applications

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy groups may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-phenoxy-2-phenyl-1-pentanamine hydrochloride
  • 4-phenoxy-5-phenyl-1-pentanamine hydrochloride
  • 5-phenyl-5-(4-pyridinyl)-1-pentanamine hydrochloride

Uniqueness

N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride is unique due to the presence of two phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.